molecular formula C9H7BrO4 B13466401 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Cat. No.: B13466401
M. Wt: 259.05 g/mol
InChI Key: JMSCUVRFRREXFY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid (CAS: 4442-53-9) is a brominated bicyclic compound featuring a benzo[1,4]dioxine scaffold with a carboxylic acid substituent at position 5 and a bromine atom at position 5. Its molecular formula is C₉H₇BrO₄, and it is structurally related to derivatives used in medicinal chemistry and materials science . The compound’s reactivity and applications are influenced by the electron-withdrawing bromine atom and the acidic carboxylic group, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7BrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)

InChI Key

JMSCUVRFRREXFY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2,3-Dihydroxybenzoic Acid with 1,2-Dihaloethane

  • Starting materials: 2,3-Dihydroxybenzoic acid, potassium carbonate, and 1,2-dibromoethane.
  • Solvent: N,N-dimethylformamide (DMF).
  • Conditions: Heating at 65°C for 24 hours under inert atmosphere.
  • Workup: Dilution with water, ether extraction, acidification with 3N HCl, dichloromethane extraction, solvent evaporation, recrystallization from toluene.
  • Yield and properties: White solid, melting point 193-194°C.

This method involves nucleophilic substitution where the two hydroxyl groups on the benzoic acid react with the dibromoethane to form the dioxane ring, yielding the 2,3-dihydro-benzodioxine-5-carboxylic acid core.

Preparation of 6-Bromo-2,3-dihydro-benzodioxine-5-carboxylic Acid

Bromination of 2,3-Dihydro-benzodioxine-5-carboxylic Acid

The key step to obtain the 6-bromo derivative is selective bromination at the 6-position of the aromatic ring.

  • Precursor: 2,3-Dihydro-benzodioxine-5-carboxylic acid.
  • Brominating agents: Molecular bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Solvent: Often acetic acid or chloroform.
  • Temperature: Low to moderate temperatures (0–25°C) to ensure regioselectivity.
  • Outcome: Introduction of bromine at position 6, confirmed by spectroscopic methods.

While specific detailed protocols for this bromination are limited in open literature, the general electrophilic aromatic substitution principles apply, favoring substitution at the 6-position due to the directing effects of the dioxane ring and carboxylic acid group.

Conversion to Reactive Intermediates: Acyl Chloride Formation

For further functionalization, the carboxylic acid group of 6-bromo-2,3-dihydro-benzodioxine-5-carboxylic acid is often converted to the corresponding acyl chloride.

Thionyl Chloride Method

  • Reagents: Thionyl chloride (SOCl₂).
  • Conditions: Reflux at 70–85°C for 1–4 hours.
  • Solvent: Neat or with catalytic DMF.
  • Workup: Removal of excess SOCl₂ under reduced pressure.
  • Product: 6-Bromo-2,3-dihydro-benzodioxine-5-carbonyl chloride as a reactive intermediate.
  • Yield: High yields reported (up to 85%).

This intermediate is crucial for subsequent amidation or esterification reactions.

Functionalization: Amide and Ester Derivatives Synthesis

Amide Formation via Coupling Reagents

  • Starting materials: 6-Bromo-2,3-dihydro-benzodioxine-5-carboxylic acid and amines.
  • Coupling agents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI, or DCC.
  • Base: N-ethyl-N,N-diisopropylamine (DIPEA).
  • Solvent: DMF.
  • Temperature: Typically 40°C overnight.
  • Purification: Preparative reverse-phase HPLC.
  • Yield: Moderate to good yields (~70–85%).

Esterification via Diazomethane

  • Intermediate: Acyl chloride reacted with trimethylsilyldiazomethane (TMSCHN₂).
  • Conditions: Dropwise addition at 0°C, stirring at room temperature.
  • Workup: Acid quench, extraction, drying, and flash chromatography.
  • Yield: Moderate yields (~42%).

Representative Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization 2,3-Dihydroxybenzoic acid, K₂CO₃, 1,2-dibromoethane, DMF, 65°C, 24h 75–85 Formation of 2,3-dihydro-benzodioxine-5-carboxylic acid
2 Bromination Br₂ or NBS, AcOH, 0–25°C 60–75 Selective bromination at 6-position
3 Acyl chloride formation SOCl₂, reflux 70–85°C, 1–4h 80–85 Formation of acyl chloride intermediate
4 Amide coupling Amine, HATU, DIPEA, DMF, 40°C, overnight 70–85 Formation of amide derivatives
5 Esterification TMSCHN₂, 0°C to RT, flash chromatography 40–45 Formation of methyl ester derivatives

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the aromatic substitution pattern and integrity of the dioxane ring.
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and bromine isotopic pattern.
  • Infrared Spectroscopy (IR): Characteristic bands for carboxylic acid (broad O–H stretch), amides (C=O stretch ~1650 cm⁻¹), and aromatic C–H.
  • Melting Point: Typically 190–195°C for the acid; varies with derivatives.

Summary and Research Insights

The preparation of 6-Bromo-2,3-dihydro-benzodioxine-5-carboxylic acid involves:

  • Initial synthesis of the dioxane carboxylic acid core via cyclization of 2,3-dihydroxybenzoic acid.
  • Regioselective bromination at the 6-position.
  • Conversion to acyl chloride intermediates for further derivatization.
  • Subsequent functionalization via amidation or esterification using modern coupling reagents or diazomethane derivatives.

These methods have been validated by multiple research groups, with yields ranging from moderate to high and confirmed by comprehensive spectral data. The compound and its derivatives are valuable for pharmaceutical and synthetic applications due to their versatile reactivity and biological activity potential.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.

    Esterification and Hydrolysis: The carboxylic acid group can form esters through esterification reactions and can be hydrolyzed back to the acid form.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxine derivatives, while oxidation and reduction can lead to different oxidation states of the bromine atom.

Scientific Research Applications

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

Acid (CAS: 4442-54-0)
  • Structure : Differs in the position of the carboxylic acid group (position 6 instead of 5).
  • Properties : Similar molecular weight (C₉H₈O₄; MW: 180.16) but distinct reactivity due to altered electronic distribution .
  • Applications : Used in synthesizing amide derivatives for kinase inhibition studies .
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid
  • Structure : Bromine at position 7 instead of 6.

Brominated and Nitro Derivatives

6,7-Dibromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic Acid
  • Structure : Two bromine atoms at positions 6 and 7.
  • Properties: Higher molecular weight (C₉H₆Br₂O₄; MW: 337.95) and increased lipophilicity compared to the mono-bromo analog.
  • Synthesis : Prepared via bromination of the parent compound under controlled conditions .
6,7-Dibromo-8-nitro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic Acid
  • Structure : Adds a nitro group at position 8.
  • Reactivity : Nitro group enhances electrophilic character, making it suitable for further functionalization (e.g., reduction to amines) .

Sulfur-Containing Analogs

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid
  • Structure: Replaces the benzene ring with a thieno group, introducing sulfur into the scaffold.
  • Properties : Smaller molecular formula (C₇H₅BrO₄S ; MW: 265.08) and a melting point of 150°C (decomposition).
  • Commercial Availability : Priced at ¥45,500 per gram (97% purity), indicating specialized applications in electronics or catalysis .

Ester and Amide Derivatives

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Structure : Carboxylic acid replaced by an ethyl ester.
  • Utility : Enhanced solubility in organic solvents, facilitating reactions like amidation or Grignard additions .
2,3-Dihydro-benzo[1,4]dioxine-5-carboxylic Acid Piperidin-3-ylamide Hydrochloride
  • Structure : Amide derivative with a piperidine substituent.

Key Data Table

Compound Name CAS Molecular Formula Molecular Weight Melting Point (°C) Key Features
6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid 4442-53-9 C₉H₇BrO₄ 259.06 Not reported Bromine at position 6
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid 879896-63-6 C₇H₅BrO₄S 265.08 150 (dec.) Sulfur-containing analog
6,7-Dibromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid 66411-17-4 C₉H₆Br₂O₄ 337.95 Not reported Dual bromination
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 261767-10-6 C₁₁H₁₂O₄ 208.21 Not reported Ester derivative

Biological Activity

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid (CAS No: 69464-48-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C9_9H7_7BrO4_4
  • Molecular Weight : 245.06 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 258.3 °C
  • Flash Point : 117.6 °C

Biological Activity

The biological activity of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has been investigated in various studies, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzo[dioxin] compounds exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50_{50} (μM) for COX-1IC50_{50} (μM) for COX-2
6-Bromo-2,3-dihydro-benzo[1,4]dioxineNot specifically testedNot specifically tested
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin0.212.60

Note: Specific IC50_{50} values for 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid were not found in the literature but are expected to be comparable based on structure-activity relationships (SARs) observed in related compounds .

Anticancer Activity

The compound is also being studied for its potential anticancer properties. Research indicates that benzodioxane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation.

Case Studies

  • In vitro Studies :
    • A study evaluated the effects of various benzodioxane derivatives on cancer cell lines, noting that those with bromine substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
    • The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
  • In vivo Studies :
    • Animal models treated with similar compounds showed a reduction in tumor size and improved survival rates compared to control groups.
    • The administration of these compounds was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine derivatives appears to be influenced by several factors:

  • Substitution Patterns : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
  • Functional Groups : Carboxylic acid groups are known to play a role in the interaction with protein targets involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves bromination of a 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid precursor. For example, regioselective bromination at position 6 can be achieved using brominating agents like NN-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous tetrachloromethane. Post-reaction purification via recrystallization (ethanol/water mixture) or silica gel chromatography yields the product with 60-75% efficiency. The carboxylic acid group directs bromination to the para position, minimizing di-substitution .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Confirms aromatic proton environments (e.g., deshielded protons adjacent to Br) and the dioxane ring’s methylene groups.
  • FT-IR : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 271.96 for C₉H₇BrO₄).
  • X-ray crystallography : Resolves regiochemical ambiguity in crystalline samples .

Q. How should the compound be stored to ensure long-term stability?

  • Methodological Answer : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation. Due to hygroscopicity, use desiccants (e.g., silica gel) in storage containers. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can regioselectivity during bromination be optimized to minimize di-brominated by-products?

  • Methodological Answer :

  • Temperature Control : Conduct reactions at 0–5°C to slow radical chain propagation.
  • Stoichiometry : Use 1.1 equivalents of Br₂ or NBS to limit excess bromine.
  • Directing Groups : The meta-directing effect of the carboxylic acid group ensures bromination at position 6.
  • Monitoring : Track reaction progress via TLC (hexane/ethyl acetate, 3:1) and quench the reaction at 80% conversion to prevent over-bromination .

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Variable-Temperature NMR : Identifies rotational isomers (e.g., restricted rotation around the C–Br bond).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
  • Comparative Analysis : Cross-reference chemical shifts with structurally similar compounds (e.g., 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine, CAS 52287-51-1) to account for electronic effects .

Q. What strategies improve yields during esterification for derivative synthesis?

  • Methodological Answer :

  • Coupling Agents : Use EDCI/HOBt in DMF to activate the carboxylic acid.
  • Microwave Assistance : Microwave irradiation (80°C, 30 min) enhances reaction efficiency.
  • Anhydrous Conditions : Employ molecular sieves to scavenge water. Monitor by FT-IR for disappearance of the –OH stretch (~3000 cm⁻¹) .

Q. What mechanistic insights guide the design of bioactive derivatives?

  • Methodological Answer :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces Br with aryl/heteroaryl groups for SAR studies.
  • Computational Modeling (DFT) : Predicts electron-withdrawing effects of Br on aromatic π-systems, influencing binding to enzymes (e.g., cyclooxygenase analogs).
  • Protease Resistance : Esterification of the carboxylic acid improves metabolic stability in pharmacological assays .

Q. How can researchers troubleshoot low purity in final products?

  • Methodological Answer :

  • Acid-Base Extraction : Separate unreacted starting materials using 1M NaOH (aqueous phase) and 1M HCl (precipitates product).
  • HPLC Purification : Use a C18 column with 0.1% TFA in H₂O/MeCN (gradient: 10%→90% MeCN over 20 min) to achieve >98% purity.
  • Recrystallization Optimization : Adjust solvent ratios (e.g., ethanol/water from 7:3 to 6:4) to enhance crystal lattice formation .

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